molecular formula C19H14O5 B13929911 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-

Cat. No.: B13929911
M. Wt: 322.3 g/mol
InChI Key: RLNKYGBADORJOZ-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is a naphthalene derivative characterized by a benzoyl group at position 6, a hydroxyl group at position 4, and a methoxy group at position 6. The naphthalene core provides aromatic stability, while substituents like benzoyl (electron-withdrawing) and hydroxy/methoxy (electron-donating) groups influence reactivity, solubility, and applications such as pharmaceuticals, dyes, or intermediates in organic synthesis .

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

6-benzoyl-4-hydroxy-8-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H14O5/c1-24-17-10-12(18(21)11-5-3-2-4-6-11)7-14-15(17)8-13(19(22)23)9-16(14)20/h2-10,20H,1H3,(H,22,23)

InChI Key

RLNKYGBADORJOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=C(C=C2O)C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material and Core Framework Construction

The synthesis generally begins with substituted naphthalene derivatives, particularly hydroxy- and methoxy-substituted naphthalenes. For example, β-naphthol is a common starting material for preparing hydroxy-substituted naphthoic acids. According to patent literature, β-naphthol can be brominated to yield 1,6-dibromo-2-naphthol, which is subsequently converted to 6-bromo-2-naphthol via hydrobromic acid treatment in the presence of metallic tin. This intermediate is crucial for further functionalization.

Step Reaction Conditions Yield/Notes
Bromination of β-naphthol β-naphthol → 1,6-dibromo-2-naphthol Bromine, controlled temperature High regioselectivity
Reduction 1,6-dibromo-2-naphthol → 6-bromo-2-naphthol Hydrobromic acid, metallic tin Efficient conversion

Carbonylation to Introduce Carboxylic Acid Functionality

The key step to obtain the carboxylic acid moiety at the 2-position involves carbonylation of the hydroxy aromatic halide (e.g., 6-bromo-2-naphthol). This is typically carried out under carbon monoxide atmosphere using a Group VIII metal catalyst (e.g., palladium complexes) in the presence of a reactive alcohol solvent. The reaction proceeds via oxidative addition, insertion of CO, and reductive elimination to form the ester intermediate, which upon hydrolysis yields the hydroxy-naphthoic acid.

  • Reaction conditions: 130°C, 260-500 psig CO pressure, aqueous NaOH solution, xylene solvent.
  • Catalysts: bis(benzonitrile)palladous chloride, triphenylphosphine.
  • Acid neutralization: Tertiary amines like triethylamine are added to neutralize hydrobromic acid formed during the reaction.
Parameter Details
Catalyst Pd complex (e.g., bis(benzonitrile)palladous chloride)
Solvent Xylene and aqueous NaOH
Temperature 130°C
Pressure 260-500 psig CO
Reaction time ~21 hours
Base Triethylamine or other tertiary amines

The isolated yield of 6-hydroxy-2-naphthoic acid from this method can be low (~1.4% in one example), but optimization can improve this.

Functional Group Modifications: Benzoylation and Methoxylation

To obtain the 6-benzoyl and 8-methoxy substituents, further functional group transformations are necessary:

  • Methoxylation : Introduction of methoxy groups at the 8-position can be achieved by methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. However, safer alternatives are preferred due to toxicity concerns.

  • Benzoylation : The benzoyl group at the 6-position is typically introduced via Friedel-Crafts acylation using benzoyl chloride in the presence of Lewis acid catalysts such as aluminum chloride. This step requires careful control to avoid polyacylation or rearrangement.

Alternative Synthetic Routes via Lewis Acid-Mediated Acyl Shifts

Recent studies have reported novel synthetic routes involving Lewis acid-mediated 1,2-acyl shifts of oxabenzonorbornadienes to access hydroxy-naphthoic acid esters with diverse substitution patterns, including methoxy groups at C5 or C8 positions. This approach allows for regioselective acyl migration, enabling the synthesis of 1-hydroxy-2-naphthoic acid esters with controlled substitution.

  • Electron-donating groups like methoxy at C8 favor formation of 1-hydroxy-4-naphthoic acid esters alongside 1-hydroxy-2-naphthoic acid esters.
  • The method tolerates various substituents and provides a route to complex naphthoic acid derivatives.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield/Remarks Source
Bromination of β-naphthol Electrophilic aromatic substitution Bromine Controlled temp High regioselectivity
Reduction to 6-bromo-2-naphthol Hydrobromic acid, metallic tin Acidic reduction Moderate yield
Carbonylation Pd catalyst, CO, NaOH, xylene 130°C, 260-500 psig CO ~1.4% (can be optimized) Ester intermediate hydrolyzed
Methoxylation Methylating agents (e.g., methyl iodide) Basic conditions Moderate yield, safety concerns
Benzoylation Friedel-Crafts acylation Benzoyl chloride, AlCl3 Controlled acylation Regioselective
Lewis acid-mediated acyl shift Oxabenzonorbornadienes, Lewis acids Room temp Novel regioselective ester formation

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-keto-8-methoxy-.

    Reduction: Formation of 2-Naphthalenecarboxylic acid, 6-hydroxy-4-hydroxy-8-methoxy-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is a complex organic compound with a naphthalene structure, featuring fused aromatic rings and functional groups such as carboxylic acid, benzoyl, hydroxy, and methoxy groups. These groups give the compound unique chemical properties and allow for various applications.

Chemical Properties and Reactivity
The chemical reactivity of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- stems from its functional groups, enabling reactions like esterification (carboxylic acid reacts with alcohols), benzoylation (introduction of the benzoyl group), hydroxylation (introduction of a hydroxyl group), and etherification (formation of an ether linkage). These reactions are useful in creating related compounds or modifying the structure for specific uses, facilitated by solvents like tetrahydrofuran or toluene, with temperature control and reaction time being important for optimal yield and purity.

Potential Applications
The structure of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- makes it suitable for diverse applications:

  • Pharmaceuticals: It can be a building block in synthesizing drugs, modifying its structure to create new pharmaceutical compounds.
  • Agrochemicals: It can be used in developing pesticides, herbicides, and fungicides.
  • Material Science: It can be used to create polymers, resins, and coatings with specific properties.
  • Chemical Research: It serves as a reagent in chemical synthesis, allowing for the creation of more complex molecules.

Interaction Studies
Interaction studies of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- are important for understanding its safety and efficacy in different applications:

  • Binding Interactions: These studies identify proteins or enzymes that interact with the compound.
  • Metabolic Pathways: These studies examine how the compound is processed in biological systems.
  • Toxicology: These studies assess the compound's toxicity and establish safety profiles.

Structural Analogs
Several compounds share structural similarities with 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-:

Compound NameStructure FeaturesUnique Aspects
1-Naphthalenecarboxylic acidSimilar naphthalene backbone but different carboxyl positionDifferent biological activity profile
2-Hydroxybenzoic acidContains hydroxyl and carboxyl groupsStronger acidity due to proximity of functional groups
BenzophenoneContains two phenyl rings linked by a carbonyl groupPrimarily used as a UV filter

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzoyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs include:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
Target Compound C₁₉H₁₆O₄* 6-benzoyl, 4-hydroxy, 8-methoxy Hypothetical: Intermediate for dyes/drugs
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (137932-77-5) C₁₅H₁₆O₄ 4-hydroxy, 8-methoxy, 5-methyl, ethyl ester High solubility in polar solvents; used in synthetic chemistry
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester (144003-45-2) C₂₁H₁₈O₅ 4-acetyloxy, 8-phenylmethoxy, methyl ester Enhanced lipophilicity; potential polymer precursor
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(1-sulfo-2-naphthalenyl)azo]-, Ca salt (6417-83-0) C₁₈H₁₁N₂O₇S·Ca Azo group, sulfonate, Ca salt Cosmetic colorant (CI 15850 derivatives); regulated under group standards

Molecular Weight Note: *Estimated for the target compound based on analogs.

Key Findings:

Substituent Effects on Solubility :

  • The target compound ’s benzoyl group may reduce water solubility compared to methyl or ester derivatives (e.g., 137932-77-5) .
  • Sulfonate-containing analogs (e.g., 6417-83-0) exhibit higher aqueous solubility due to ionic character .

Applications :

  • Azo derivatives (e.g., CI 15850) are widely used as cosmetic colorants but require regulatory compliance due to sulfonate groups .
  • Esterified analogs (e.g., 137932-77-5 and 144003-45-2) serve as intermediates in organic synthesis, leveraging their stability and functional groups for further modifications .

Regulatory Status :

  • Compounds like 6417-83-0 lack individual approvals but are permitted under group standards, contrasting with the target compound, whose regulatory status remains uncharacterized .

Biological Activity

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- (also known as 6-benzoyl-4-hydroxy-8-methoxy-2-naphthoic acid) is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C19H14O5
  • Molecular Weight: 322.3 g/mol
  • CAS Number: Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including anti-inflammatory, anticancer, and antimicrobial effects. Below are summarized findings from different studies:

Anticancer Activity

Research indicates that 2-naphthalenecarboxylic acid derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and modulating the expression of Bcl-2 family proteins.
  • Case Study: A study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an adjunct therapy in oncology .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

  • Mechanism of Action: It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway.
  • Case Study: In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of 2-naphthalenecarboxylic acid has been evaluated against various pathogens:

  • Findings: Studies have shown that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Case Study: In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, making it a candidate for further development as an antibacterial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Findings
AnticancerInduces apoptosis via caspase activationReduced tumor size in breast cancer xenografts
Anti-inflammatoryInhibits TNF-alpha and IL-6 productionDecreased joint swelling in rheumatoid arthritis
AntimicrobialInhibits bacterial growthEffective against Staphylococcus aureus and E. coli

Research Findings

  • Anticancer Studies : A comprehensive study on various naphthalene derivatives showed that modifications at specific positions significantly enhanced their anticancer activity. The presence of hydroxyl and methoxy groups was crucial for this effect.
  • Inflammation Research : Another investigation focused on the anti-inflammatory properties revealed that the compound could serve as a lead for developing new anti-rheumatic drugs due to its ability to modulate immune responses effectively.
  • Microbial Resistance : Recent studies highlighted the potential use of this compound in overcoming antibiotic resistance, particularly against multidrug-resistant strains of bacteria.

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